N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide
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Overview
Description
N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes a benzimidazole core linked to a benzamide group through a 2-methylphenoxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Attachment of the 2-Methylphenoxyethyl Chain: This step involves the reaction of the benzimidazole core with 2-methylphenoxyethyl bromide under basic conditions.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate product with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide is unique due to its specific structure, which combines the benzimidazole core with a 2-methylphenoxyethyl chain and a benzamide group
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H23N3O2/c1-18-9-5-8-14-22(18)29-16-15-27-21-13-7-6-12-20(21)26-23(27)17-25-24(28)19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,25,28) |
InChI Key |
LJJCTNLYSNLHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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